molecular formula C20H20FN3O5S B2891152 3-fluoro-4-methoxy-N-(2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzenesulfonamide CAS No. 923226-23-7

3-fluoro-4-methoxy-N-(2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzenesulfonamide

Cat. No.: B2891152
CAS No.: 923226-23-7
M. Wt: 433.45
InChI Key: CXINSIGHWWIBQZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-fluoro-4-methoxy-N-(2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzenesulfonamide is a useful research compound. Its molecular formula is C20H20FN3O5S and its molecular weight is 433.45. The purity is usually 95%.
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Scientific Research Applications

Bioactivity and Potential as Carbonic Anhydrase Inhibitors

Research indicates the significance of benzenesulfonamides in bioactivity studies. Compounds including 4-(3-(4-substitutedphenyl)-3a,4-dihydro-3H-indeno[1,2-c]pyrazol-2-yl) benzenesulfonamides have been synthesized and evaluated for cytotoxicity and potential as carbonic anhydrase (CA) inhibitors. Some derivatives displayed interesting cytotoxic activities, which may be crucial for further anti-tumor activity studies. Additionally, certain sulfonamides strongly inhibited human cytosolic isoforms hCA I and II, highlighting their potential in therapeutic applications (Gul et al., 2016).

Photodynamic Therapy Applications

Benzenesulfonamide derivatives have been explored for their applications in photodynamic therapy (PDT), a treatment for cancer. The study of zinc phthalocyanine having high singlet oxygen quantum yield substituted with new benzenesulfonamide derivative groups revealed these compounds' suitability as Type II photosensitizers in PDT. Their good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield make them promising candidates for cancer treatment (Pişkin et al., 2020).

Antimicrobial Activity

Arylazopyrazole pyrimidone clubbed heterocyclic compounds, which include benzenesulfonamides, have been synthesized and evaluated for their antimicrobial activity against various bacteria and fungi. This highlights their potential use in developing new antimicrobial agents (Sarvaiya et al., 2019).

Crystal Structures and Molecular Interactions

Studies on the crystal structures of compounds like 4-methoxy-N-(4-methylphenyl)benzenesulfonamide and N-(4-fluorophenyl)-4-methoxybenzenesulfonamide have provided insights into their molecular interactions. Understanding these structures is crucial for designing drugs with desired properties and activities (Rodrigues et al., 2015).

Electrophilic Fluorinating Reagents

Benzenesulfonamides have been used in the development of novel electrophilic fluorinating reagents. The introduction of benzenesulfonamide groups has been shown to improve the enantioselectivity of products in certain chemical reactions, underscoring their utility in synthetic chemistry (Yasui et al., 2011).

Properties

IUPAC Name

3-fluoro-4-methoxy-N-[2-[3-(4-methoxyphenyl)-6-oxopyridazin-1-yl]ethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20FN3O5S/c1-28-15-5-3-14(4-6-15)18-8-10-20(25)24(23-18)12-11-22-30(26,27)16-7-9-19(29-2)17(21)13-16/h3-10,13,22H,11-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXINSIGHWWIBQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CCNS(=O)(=O)C3=CC(=C(C=C3)OC)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20FN3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.